Aldose Reductase Substrate Kinetics: L-Idose vs. D-Glucose
L-Idose exhibits catalytic efficiency comparable to D-glucose for aldose reductase but with a significantly lower Michaelis constant (KM), making it a superior in vitro substrate for kinetic studies [1]. The kcat values for L-idose are essentially identical to those measured for D-glucose, while the KM decrease reflects the higher population of the reactive free aldehyde form in L-idose (0.3% of total isomers) compared to D-glucose (0.01%) [1][2]. L-Idose-13C extends this substrate advantage by enabling isotopic tracking of the reduction product (L-iditol) via MS or NMR.
| Evidence Dimension | Free aldehyde form population in aqueous solution |
|---|---|
| Target Compound Data | 0.3% of all isomers (L-idose / 6-azido-6-deoxy-L-idose) |
| Comparator Or Baseline | 0.01% of all isomers (D-glucose) |
| Quantified Difference | 30-fold higher free aldehyde population |
| Conditions | Aqueous solution, ¹³C NMR spectroscopy |
Why This Matters
The 30-fold higher free aldehyde population explains the lower KM and enhanced reactivity, making L-idose a more kinetically favorable substrate for aldose reductase assays, and L-Idose-13C adds quantification capability.
- [1] Balestri F, et al. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochem Biophys Res Commun. 2015;456(4):891-5. doi:10.1016/j.bbrc.2014.12.054. View Source
- [2] Takeda K, et al. 6-Azido-6-deoxy-L-idose as a Hetero-Bifunctional Spacer for the Synthesis of Azido-Containing Chemical Probes. ¹³C NMR data: acyclic forms of idose 0.3% vs glucose 0.01%. View Source
